Cas no 1361671-70-6 (2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl)

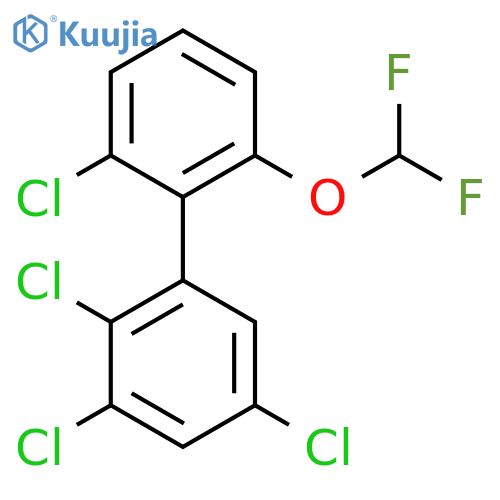

1361671-70-6 structure

商品名:2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl

CAS番号:1361671-70-6

MF:C13H6Cl4F2O

メガワット:357.994946956635

CID:4991405

2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl

-

- インチ: 1S/C13H6Cl4F2O/c14-6-4-7(12(17)9(16)5-6)11-8(15)2-1-3-10(11)20-13(18)19/h1-5,13H

- InChIKey: YHNXOHAZXMEUEO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1C1C=C(C=C(C=1Cl)Cl)Cl)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 321

- 疎水性パラメータ計算基準値(XlogP): 6.5

- トポロジー分子極性表面積: 9.2

2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011010612-500mg |

2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl |

1361671-70-6 | 97% | 500mg |

831.30 USD | 2021-07-04 | |

| Alichem | A011010612-250mg |

2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl |

1361671-70-6 | 97% | 250mg |

504.00 USD | 2021-07-04 | |

| Alichem | A011010612-1g |

2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl |

1361671-70-6 | 97% | 1g |

1,534.70 USD | 2021-07-04 |

2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1361671-70-6 (2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量